1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-methylphenyl)-
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Overview
Description
1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-methylphenyl)- is a complex organic compound belonging to the isobenzofuranone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-methylphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: Introduction of a methoxy group (-OCH3) can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Cyclization: Formation of the isobenzofuranone ring structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease pathways.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-chlorophenyl)-
- 1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-fluorophenyl)-
- 1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-bromophenyl)-
Uniqueness
1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-methylphenyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
CAS No. |
7504-12-3 |
---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-methoxy-7-methyl-3-(2-methylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C17H16O3/c1-11-7-4-5-9-13(11)17(19-3)14-10-6-8-12(2)15(14)16(18)20-17/h4-10H,1-3H3 |
InChI Key |
VVJPTHRFLICXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(OC2=O)(C3=CC=CC=C3C)OC |
Origin of Product |
United States |
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